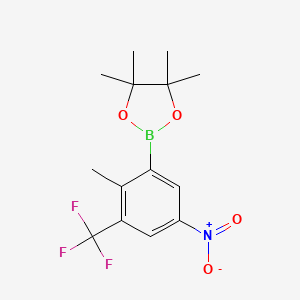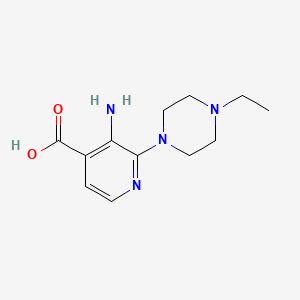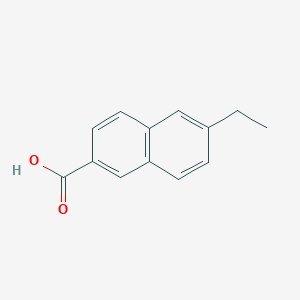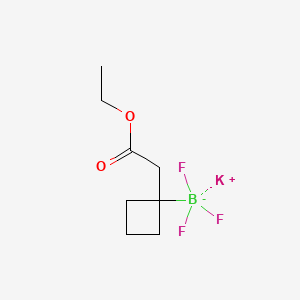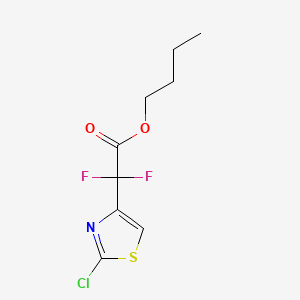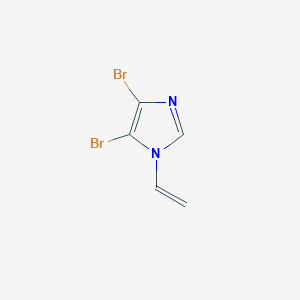
4,5-dibromo-1-ethenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1-ethenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at positions 4 and 5, along with an ethenyl group at position 1, makes this compound particularly interesting for synthetic and application-oriented research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-ethenyl-1H-imidazole typically involves the bromination of 1-ethenyl-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the process is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-1-ethenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The bromine atoms can be reduced to form 1-ethenyl-1H-imidazole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted imidazoles with various functional groups.
- Epoxides or diols from oxidation reactions.
- De-brominated imidazoles from reduction reactions.
Applications De Recherche Scientifique
4,5-Dibromo-1-ethenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-1-ethenyl-1H-imidazole involves its interaction with various molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
- 4,5-Dibromo-1-methyl-1H-imidazole
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 1-Vinyl-1H-imidazole
Comparison: 4,5-Dibromo-1-ethenyl-1H-imidazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl-substituted counterparts. The ethenyl group allows for additional reactions such as polymerization or cross-linking, making it more versatile for certain applications.
Propriétés
Formule moléculaire |
C5H4Br2N2 |
|---|---|
Poids moléculaire |
251.91 g/mol |
Nom IUPAC |
4,5-dibromo-1-ethenylimidazole |
InChI |
InChI=1S/C5H4Br2N2/c1-2-9-3-8-4(6)5(9)7/h2-3H,1H2 |
Clé InChI |
VHRFOYQKUSDLDT-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=NC(=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
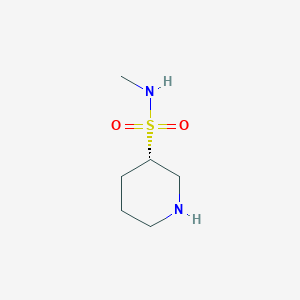
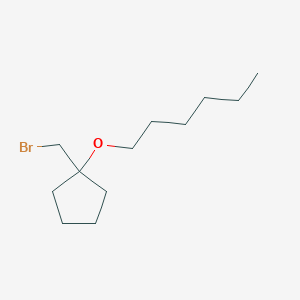
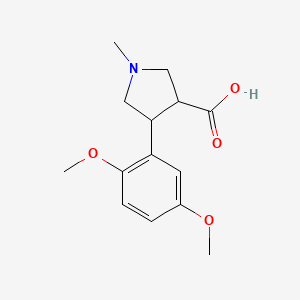
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
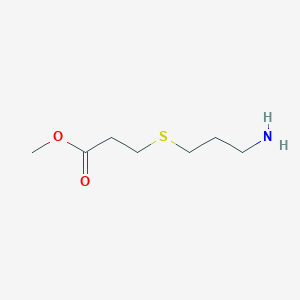
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
